2,2-Dichloroacenaphthylen-1(2h)-one
Overview
Description
2,2-Dichloroacenaphthylen-1(2h)-one is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two chlorine atoms at the 2,2-positions and a ketone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroacenaphthylen-1(2h)-one typically involves the chlorination of acenaphthylene followed by oxidation. One common method is as follows:
Chlorination: Acenaphthylene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,2-positions.
Oxidation: The resulting 2,2-dichloroacenaphthylene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroacenaphthylen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: More oxidized acenaphthylene derivatives.
Reduction: 2,2-Dichloroacenaphthylen-1-ol.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloroacenaphthylen-1(2h)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Mechanism of Action
The mechanism of action of 2,2-Dichloroacenaphthylen-1(2h)-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacenaphthene: Similar structure but lacks the ketone group.
2,2-Dichloroacenaphthylene: Similar structure but lacks the ketone group.
2,2-Dichloro-1-acenaphthenone: Similar structure but with different positioning of the ketone group.
Properties
IUPAC Name |
2,2-dichloroacenaphthylen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUALHPVHNLDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298941 | |
Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-85-7 | |
Record name | NSC127037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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